
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is a chemical compound that features a benzodioxin ring fused with an oxopropanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate aldehyde or ketone precursors under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction is carried out under dynamic pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides or organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxin ring, leading to a wide range of derivatives .
科学的研究の応用
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it has been shown to inhibit lipoxygenase enzymes, which play a role in inflammatory processes .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H10O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,4,7H,3,5-6H2 |
InChIキー |
ASWCUCBRLNPBHW-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


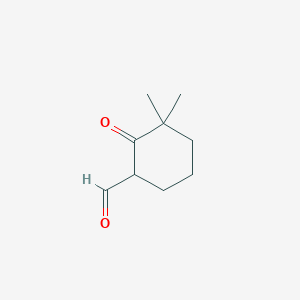
![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
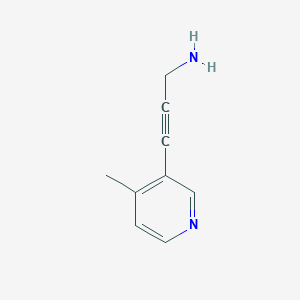
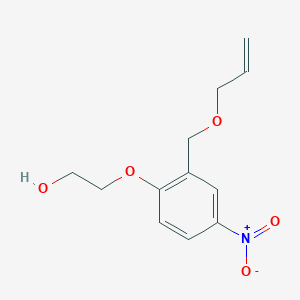
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
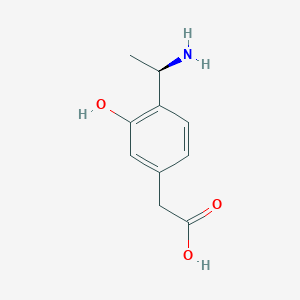
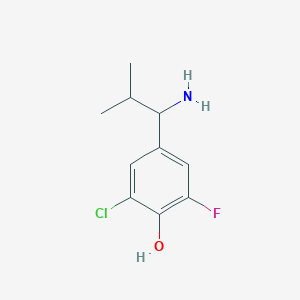

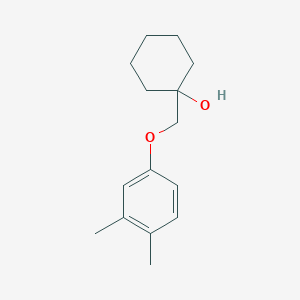
![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)
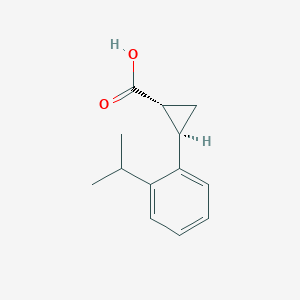
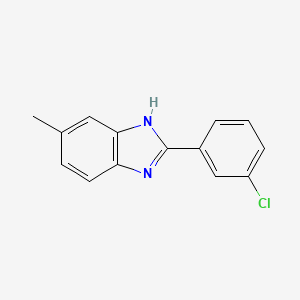
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)
